molecular formula C4H5ClN2O2S B14032190 3-Aminoisothiazole-4-carboxylic acid hydrochloride

3-Aminoisothiazole-4-carboxylic acid hydrochloride

Cat. No.: B14032190
M. Wt: 180.61 g/mol
InChI Key: KNRCFNCSDWHZIZ-UHFFFAOYSA-N
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Description

3-Aminoisothiazole-4-carboxylic acid hydrochloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoisothiazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the isothiazole ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

3-Aminoisothiazole-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted isothiazoles .

Scientific Research Applications

3-Aminoisothiazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminoisothiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminoisothiazole-3-carboxylic acid hydrochloride
  • 2-Aminothiazole derivatives
  • Thiazolidine derivatives

Uniqueness

3-Aminoisothiazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C4H5ClN2O2S

Molecular Weight

180.61 g/mol

IUPAC Name

3-amino-1,2-thiazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C4H4N2O2S.ClH/c5-3-2(4(7)8)1-9-6-3;/h1H,(H2,5,6)(H,7,8);1H

InChI Key

KNRCFNCSDWHZIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NS1)N)C(=O)O.Cl

Origin of Product

United States

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